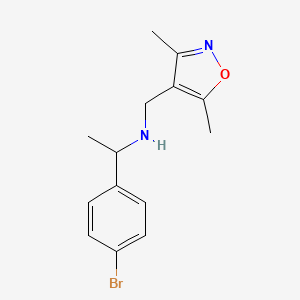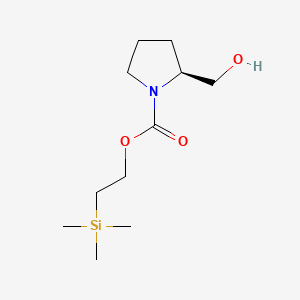![molecular formula C13H18BrNZn B14897191 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C13H18BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to facilitate the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide typically involves the reaction of 4-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(4-Methyl-1-piperidino)methyl]bromobenzene+Zn→4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, which activates the electrophile and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide: This compound has a similar structure but with different substituents on the piperidine ring.
4-[(4-Methyl-1-piperidino)methyl]bromobenzene: This is a precursor to the zinc bromide compound.
Uniqueness
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H18BrNZn |
|---|---|
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h3-6,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FYZRCICIXITWLN-UHFFFAOYSA-M |
SMILES canonique |
CC1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


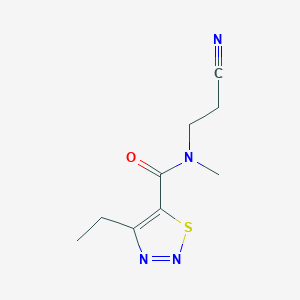

![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
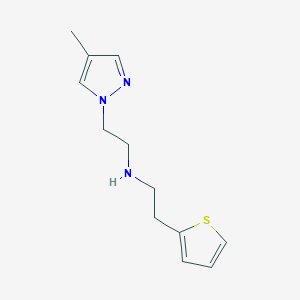
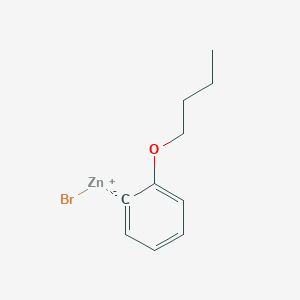

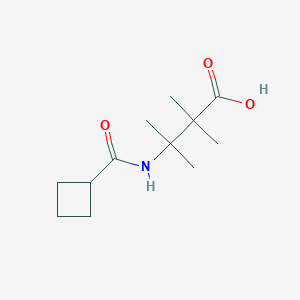

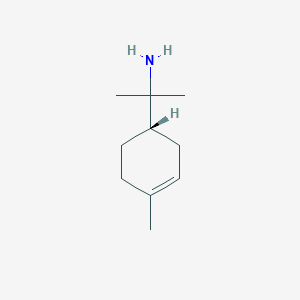
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)

